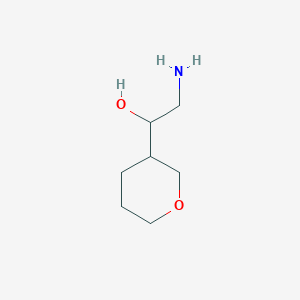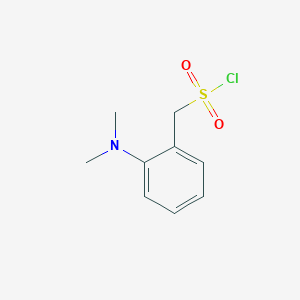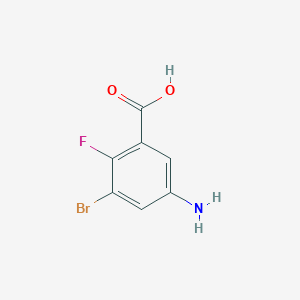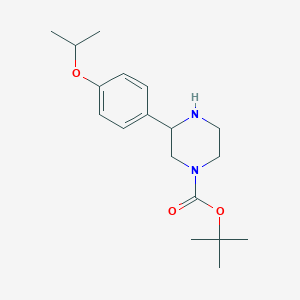
2-Amino-1-(tetrahydro-2h-pyran-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H15NO2 It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-3-carboxaldehyde with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amino alcohol derivatives.
Applications De Recherche Scientifique
2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol
- 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-ol
Uniqueness
2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol is unique due to the specific position of the amino and hydroxyl groups on the tetrahydropyran ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-amino-1-(oxan-3-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c8-4-7(9)6-2-1-3-10-5-6/h6-7,9H,1-5,8H2 |
Clé InChI |
NHOBQOURWVNRFP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)






